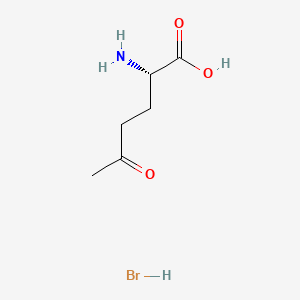

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

BICA-Na is synthesized through the reaction of isocyanuric acid with sodium hydroxide (NaOH) and potassium bromide (KBr) in the presence of an oxidizing agent. This synthesis yields a stable solid that can efficiently transfer bromenium ions to unsaturated substrates, making it a valuable reagent for bromination processes (Crespo et al., 2013).

Molecular Structure Analysis

The molecular structure of BICA-Na and its derivatives has been characterized by various spectroscopic methods, including NMR and high-resolution mass spectrometry. These studies provide detailed insights into the compound's structure, aiding in the understanding of its reactivity and applications in chemical synthesis (Turhanen, 2022).

Chemical Reactions and Properties

BICA-Na serves as an efficient brominating agent for aromatic compounds, alkenes, and various other organic molecules. Its ability to brominate under mild conditions without causing significant side reactions makes it a preferable choice for specific synthetic pathways. The compound's reactivity with different organic substrates illustrates its versatility in organic synthesis (Okada et al., 2003).

Physical Properties Analysis

The physical properties of BICA-Na, such as solubility in various solvents and stability under different conditions, are crucial for its storage and handling. The compound is generally stable, but precautions should be taken to avoid decomposition, which may affect its efficiency as a brominating agent. Understanding these properties is essential for its effective use in chemical reactions (Virgil, 2001).

Chemical Properties Analysis

BICA-Na's chemical properties, including its reactivity with different functional groups and its role in facilitating various chemical transformations, underscore its significance in organic chemistry. The compound's ability to act as a source of electrophilic bromine enables a wide range of bromination reactions, contributing to its utility in synthetic organic chemistry (Hoelz, 2010).

科学的研究の応用

Chemical Synthesis and Modifications

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide is involved in the synthesis and modification of various chemical compounds. Schiff's bases derived from lysine, including derivatives of this compound, have shown promise as corrosion inhibitors for mild steel, with one derivative showing an impressive inhibition efficiency of 95.6% at a specific concentration. The study emphasized the Schiff bases' adsorption on mild steel surfaces, following the Langmuir adsorption isotherm model, with support from various analytical methods such as SEM and EDX (Gupta et al., 2016). Similarly, a specific derivative of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide, known as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, was synthesized from a related compound in good overall yield, showcasing the compound's versatility in chemical synthesis (Adamczyk & Reddy, 2001).

Biochemical Research and Applications

The biochemical properties of derivatives of (S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide have been studied extensively. For instance, 6-aminohexanoic acid, an ω-amino acid, plays a critical role in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It's also used as a linker in various biologically active structures, indicating its significance in biochemical research and industrial applications (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Macrocyclic and Biologically Active Structures

The compound's derivatives have also been employed in creating complex structures such as a hexaaminomacrocycle, which suggests potential in coordinating complex chemical structures and reactions. This macrocycle, synthesized and crystallized with hydrobromic acid, forms a ditopic complex through hydrogen bonding interactions, showcasing intricate molecular architectures (Gibson et al., 2009).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety data for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” was not found, similar compounds such as hydrobromic acid are known to be corrosive and can cause severe skin burns and eye damage4.

将来の方向性

The future directions for research on “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the available literature.

Please note that this information is based on the closest available data and may not be entirely accurate for “(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide”. Always consult with a professional for more accurate information.

特性

IUPAC Name |

(2S)-2-amino-5-oxohexanoic acid;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.BrH/c1-4(8)2-3-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQKNRUNFROUCX-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675591 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-5-oxo-hexanoic Acid Hydrobromide | |

CAS RN |

1217856-43-3 |

Source

|

| Record name | 5-Oxo-L-norleucine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)